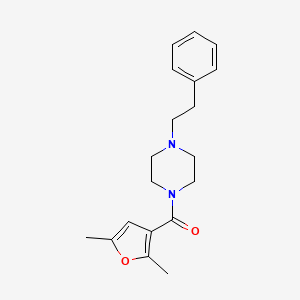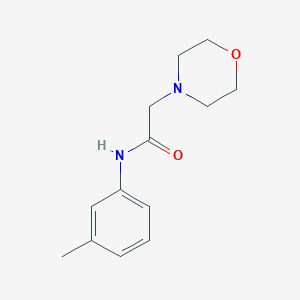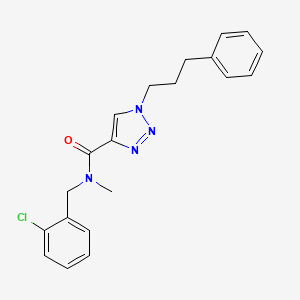![molecular formula C18H18N2O2 B5021206 N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5021206.png)
N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide, commonly known as ECA, is a synthetic compound that has gained significant attention in the field of scientific research. ECA is a potential candidate for various applications, including cancer treatment, neuroprotection, and drug delivery.
科学研究应用
ECA has been investigated for its potential applications in various fields of scientific research. One of the most promising applications of ECA is in cancer treatment. Studies have shown that ECA exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. ECA has also been investigated for its potential neuroprotective effects. Studies have demonstrated that ECA can protect neurons from oxidative stress and prevent neuronal death. Additionally, ECA has been explored as a potential drug delivery agent due to its ability to cross the blood-brain barrier.
作用机制
The mechanism of action of ECA is not fully understood, but studies have suggested that it may act through multiple pathways. ECA has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and histone deacetylase. ECA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ECA has been shown to modulate the activity of various signaling pathways involved in neuroprotection, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects
ECA has been shown to have various biochemical and physiological effects. Studies have demonstrated that ECA can induce cell cycle arrest and apoptosis in cancer cells. ECA has also been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in neurons. Additionally, ECA has been shown to enhance the permeability of the blood-brain barrier, allowing for increased delivery of drugs to the brain.
实验室实验的优点和局限性
ECA has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. ECA also exhibits potent activity against cancer cells and has been shown to be effective in animal models of cancer and neurodegenerative diseases. However, there are also limitations to using ECA in laboratory experiments. ECA is a relatively new compound, and its safety and toxicity have not been fully established. Additionally, the mechanism of action of ECA is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on ECA. One area of interest is the development of ECA-based drug delivery systems for the treatment of brain diseases. Another area of interest is the investigation of the safety and toxicity of ECA in animal models and humans. Additionally, further studies are needed to elucidate the mechanism of action of ECA and to identify potential targets for its therapeutic applications.
Conclusion
In conclusion, ECA is a synthetic compound that has gained significant attention in the field of scientific research. ECA has potential applications in cancer treatment, neuroprotection, and drug delivery. The synthesis of ECA is a challenging process that requires careful optimization of reaction conditions. ECA exhibits potent activity against cancer cells and has been shown to be effective in animal models of cancer and neurodegenerative diseases. However, the safety and toxicity of ECA have not been fully established, and further research is needed to elucidate its mechanism of action and potential therapeutic applications.
合成方法
ECA is synthesized through a multistep process that involves the reaction of ethylamine with benzoyl chloride to form N-ethylbenzamide. This compound is then reacted with phenylacetylene in the presence of a palladium catalyst to form ECA. The synthesis of ECA is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity.
属性
IUPAC Name |
N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-19-18(22)16(13-14-9-5-3-6-10-14)20-17(21)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,19,22)(H,20,21)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZYLXLJUNEOIR-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[(isobutylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5021141.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5021149.png)

![3-{[(4-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5021154.png)
![N-(4-{[(5-methyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5021156.png)


![5-[2-(4-isopropoxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5021193.png)
![propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5021210.png)
![1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5021217.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5021225.png)
![5-(ethylthio)-N-[2-(4-methyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B5021231.png)
![1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B5021236.png)